molecular formula C7H16ClNO2 B1470884 Methyl 3-aminohexanoate hydrochloride CAS No. 1217530-84-1

Methyl 3-aminohexanoate hydrochloride

Cat. No. B1470884
M. Wt: 181.66 g/mol
InChI Key: ZEBVZQNVLRNQEM-UHFFFAOYSA-N
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Description

“Methyl 3-aminohexanoate hydrochloride” is a chemical compound with the molecular formula C7H15NO2·HCl . It has a molecular weight of 181.66 g/mol . It is used for pharmaceutical testing .


Synthesis Analysis

“Methyl 3-aminohexanoate hydrochloride” is commonly used in the solution-phase peptide synthesis . It is used to synthesize papain-catalyzed peptides .


Physical And Chemical Properties Analysis

“Methyl 3-aminohexanoate hydrochloride” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is hygroscopic . The melting point is 122 °C .

Safety And Hazards

“Methyl 3-aminohexanoate hydrochloride” is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBVZQNVLRNQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminohexanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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